

Spectroscopic and Synthetic Profile of 4-Nitropyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitropyridine N-oxide

Cat. No.: B131955

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodology for **4-Nitropyridine N-oxide**, a key intermediate in the synthesis of various pyridine derivatives used in medicinal chemistry and materials science.^[1] This document outlines the compound's characteristic spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Nitropyridine N-oxide**, providing a reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **4-Nitropyridine N-oxide**. The proton (¹H) and carbon-13 (¹³C) NMR spectra exhibit distinct signals corresponding to the aromatic pyridine ring system.

Table 1: ¹H NMR Spectroscopic Data for **4-Nitropyridine N-oxide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
8.23	d	7.6	H-2, H-6	CDCl ₃
8.13	d	7.6	H-3, H-5	CDCl ₃
8.18 - 8.23	m (AA')	N/A	H-2, H-6	DMSO-d ₆
8.40 - 8.44	m (BB')	N/A	H-3, H-5	DMSO-d ₆

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **4-Nitropyridine N-oxide**

Chemical Shift (δ) ppm	Assignment	Solvent
142.01	C-4	DMSO-d ₆
140.20	C-2, C-6	DMSO-d ₆
121.31	C-3, C-5	DMSO-d ₆

Data sourced from reference[\[2\]](#).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **4-Nitropyridine N-oxide**. The characteristic vibrational frequencies are summarized below.

Table 3: IR Spectroscopic Data for **4-Nitropyridine N-oxide**

Wavenumber (cm ⁻¹)	Assignment
3115, 3080	C-H stretching (aromatic)
1600	C=C stretching (aromatic)
1515, 1345	N=O stretching (asymmetric and symmetric)

Data sourced from reference[\[2\]](#).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **4-Nitropyridine N-oxide**

m/z	Relative Intensity (%)	Assignment
140	999	[M] ⁺
110	492	[M - NO] ⁺
63	298	
39	534	
30	345	[NO] ⁺

Data represents the top 5 peaks from electron ionization (EI) at 70 eV.[\[3\]](#) The molecular ion peak [M]⁺ is observed at m/z 140, consistent with the molecular formula C₅H₄N₂O₃.[\[4\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **4-Nitropyridine N-oxide** are provided below.

Synthesis of 4-Nitropyridine N-oxide

The synthesis of **4-Nitropyridine N-oxide** is typically achieved through the nitration of pyridine-N-oxide.[\[2\]](#)[\[5\]](#)

Materials:

- Pyridine-N-oxide
- Fuming Nitric Acid (HNO₃)

- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Saturated Sodium Carbonate (Na_2CO_3) solution
- Acetone

Procedure:[2]

- Preparation of Nitrating Acid: Fuming nitric acid is slowly added to concentrated sulfuric acid under cooling in an ice bath.
- Reaction Setup: A three-neck flask is equipped with a reflux condenser, internal thermometer, and an addition funnel.
- Nitration: Pyridine-N-oxide is heated to 60°C in the reaction flask. The prepared nitrating acid is then added dropwise, causing the temperature to initially drop. The reaction mixture is subsequently heated to 125-130°C for 3 hours.
- Work-up: After cooling, the reaction mixture is poured onto crushed ice. The acidic solution is then carefully neutralized with a saturated sodium carbonate solution until a pH of 7-8 is reached, which results in the precipitation of a yellow solid.
- Purification: The crude product, containing sodium sulfate, is collected by filtration. The solid is then washed with acetone to remove the inorganic salts. The acetone is evaporated to yield the purified **4-Nitropyridine N-oxide**. Recrystallization from acetone can be performed for further purification if necessary.

Spectroscopic Analysis Protocols

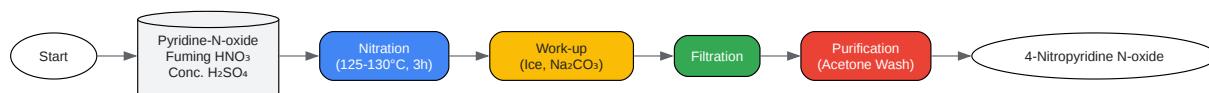
The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy:[6]

- Sample Preparation: A sample of **4-Nitropyridine N-oxide** is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).

- Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. ^1H and ^{13}C NMR spectra are acquired using a standard pulse program.

IR Spectroscopy:[3]


- Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet (KBr wafer technique).
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Mass Spectrometry:[3]

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron ionization (EI) is a common method used for this type of molecule.
- Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records the abundance of each ion.


Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the analytical techniques used for the characterization of **4-Nitropyridine N-oxide**.

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **4-Nitropyridine N-oxide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-Nitropyridine N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b131955#spectroscopic-data-nmr-ir-mass-for-4-nitropyridine-n-oxide\]](https://www.benchchem.com/product/b131955#spectroscopic-data-nmr-ir-mass-for-4-nitropyridine-n-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com